Quantifying Chain-Length Dependent Reactivity in Friedel-Crafts Acylation
In a comparative study of Friedel-Crafts acylations catalyzed by AlCl3, valeryl chloride (C5) exhibits a distinct reactivity profile compared to its C4 and C6 analogs. The relative reactivity rates are not linear with respect to chain length and vary significantly with the solvent and substrate [1]. For instance, in the acylation of benzene using nitromethane as a solvent, the relative reactivity of butyryl chloride (C4) was 0.78, valeryl chloride (C5) was 0.64, and hexanoyl chloride (C6) was 0.62, all normalized to acetyl chloride (C2) which is set at 1.00 [1].
| Evidence Dimension | Relative Reactivity (normalized to Acetyl chloride = 1.00) |
|---|---|
| Target Compound Data | 0.64 |
| Comparator Or Baseline | Butyryl chloride (C4) = 0.78; Hexanoyl chloride (C6) = 0.62 |
| Quantified Difference | Valeryl chloride is 18% less reactive than butyryl chloride and 3% more reactive than hexanoyl chloride under these specific conditions. |
| Conditions | Friedel-Crafts acylation of benzene with AlCl3 catalyst in nitromethane solution. |
Why This Matters
This data allows a chemist to select valeryl chloride for its specific reaction rate to control exotherms or to optimize for a desired yield profile where C4 or C6 analogs may react too quickly or too slowly.
- [1] Gore, P. H., Hoskins, J. A., & Thorburn, S. (1970). Friedel–Crafts acylations of aromatic hydrocarbons. Part IX. Relative reactivities of acetyl, propionyl, butyryl, isobutyryl, valeryl, hexanoyl, decanoyl, benzoyl, and mesitoyl chlorides in the acylation of benzene and mesitylene. *J. Chem. Soc. B*, 1343-1345. View Source
